REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]=[C:9](NC(=O)C)[C:10]([OH:12])=[O:11])=[CH:4][CH:3]=1.Cl.C1C[O:21]CC1>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9](=[O:21])[C:10]([OH:12])=[O:11])=[CH:4][CH:3]=1
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Name
|
|
Quantity
|
4.55 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C=C(C(=O)O)NC(C)=O
|
Name
|
|
Quantity
|
91 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
for reflux for 10 h
|
Duration
|
10 h
|
Type
|
FILTRATION
|
Details
|
carbon and filtration
|
Type
|
CUSTOM
|
Details
|
the filtrate was placed for crystallization
|
Type
|
CUSTOM
|
Details
|
an off-white crystalline powder was obtained in a yield of 77.3%
|
Type
|
FILTRATION
|
Details
|
filtration
|
Type
|
WASH
|
Details
|
washing
|
Type
|
CUSTOM
|
Details
|
drying
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=C1)CC(C(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 77.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |